molecular formula C19H14BrN3O B15074702 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 853312-67-1

4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B15074702
CAS No.: 853312-67-1
M. Wt: 380.2 g/mol
InChI Key: XCELBJAVKUDTJC-UHFFFAOYSA-N
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Description

4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a dihydropyridine core with two cyano groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-(2-bromophenyl)furan-2-carboxaldehyde with hippuric acid in the presence of potassium acetate and acetic anhydride. The reaction mixture is refluxed with stirring for a specific period, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to shorten reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the bromophenyl moiety .

Scientific Research Applications

4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenylfuran-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
  • 4-(5-(4-Chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
  • 4-(5-(2-Methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Uniqueness

The presence of the bromophenyl group in 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile imparts unique chemical and biological properties compared to its analogs.

Properties

CAS No.

853312-67-1

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

IUPAC Name

4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H14BrN3O/c1-11-14(9-21)19(15(10-22)12(2)23-11)18-8-7-17(24-18)13-5-3-4-6-16(13)20/h3-8,19,23H,1-2H3

InChI Key

XCELBJAVKUDTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=CC=CC=C3Br)C#N

Origin of Product

United States

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